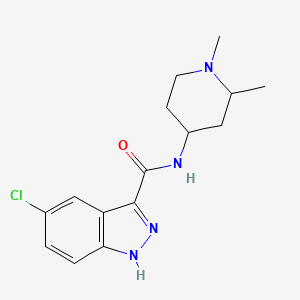
5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CEP-1347 and has been studied extensively for its neuroprotective properties.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide involves the inhibition of the JNK pathway, which is activated in response to various stress stimuli such as oxidative stress and inflammation. By inhibiting the JNK pathway, this compound prevents neuronal cell death and promotes cell survival.
Biochemical and physiological effects:
5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) and prevent oxidative stress-induced neuronal cell death. It also promotes the activation of the Akt pathway, which is involved in cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide in lab experiments is its neuroprotective properties, which make it a promising candidate for the treatment of neurological disorders. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
1. Further studies are needed to investigate the potential therapeutic applications of 5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS).
2. The development of more efficient synthesis methods to improve the yield and purity of this compound.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound to determine its suitability for clinical use.
4. Studies to investigate the potential side effects and toxicity of this compound in animal models.
5. Development of novel drug delivery systems to improve the bioavailability and efficacy of this compound.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide involves the reaction of 5-chloro-1H-indazole-3-carboxylic acid with 1,2-dimethylpiperidine-4-amine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been studied extensively for its potential therapeutic applications in neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been found to have neuroprotective properties by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal cell death.
Propriétés
IUPAC Name |
5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-9-7-11(5-6-20(9)2)17-15(21)14-12-8-10(16)3-4-13(12)18-19-14/h3-4,8-9,11H,5-7H2,1-2H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAKWFWCUAHMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)NC(=O)C2=NNC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-2-[(5-aminopyridine-2-carbonyl)amino]propanoate;hydrochloride](/img/structure/B7359355.png)

![2-[2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7359370.png)
![N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359374.png)
![N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7359398.png)

![2-[4-(5-Ethylthiophen-2-yl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B7359414.png)
![N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359418.png)

![5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359435.png)

![5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359439.png)
![5-chloro-N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359446.png)
![5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359448.png)